3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride is a heterocyclic compound that combines the structural features of pyrazole and triazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride typically involves the reaction of 3,5-dimethylpyrazole with 4-amino-1,2,4-triazole under specific conditions. One common method includes the use of acetylacetone and various substituted benzaldehydes in the presence of a catalyst . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrazole or triazole rings .
Scientific Research Applications
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride
- [3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl]amine dihydrochloride
- Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands
Uniqueness
What sets 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride apart from similar compounds is its unique combination of pyrazole and triazole rings, which confer distinct chemical properties and biological activities. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6.ClH/c1-5-3-6(2)13(11-5)7-10-9-4-12(7)8;/h3-4H,8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQXCFLKVKRGDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=CN2N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1573547-24-6 |
Source
|
Record name | 4H-1,2,4-Triazol-4-amine, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrochloride (1:3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1573547-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.